5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide
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Overview
Description
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyran ring, a fluorobenzyl group, and a sulfamoylbenzyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring, the introduction of the fluorobenzyl group, and the attachment of the sulfamoylbenzyl group. Common synthetic methods include:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Sulfamoylbenzyl Group: This can be done through sulfonation reactions followed by coupling with the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide
- 5-((4-chlorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide
- 5-((4-methylbenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide
Uniqueness
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[(4-sulfamoylphenyl)methyl]pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O6S/c21-15-5-1-14(2-6-15)11-28-19-12-29-18(9-17(19)24)20(25)23-10-13-3-7-16(8-4-13)30(22,26)27/h1-9,12H,10-11H2,(H,23,25)(H2,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDBALXEAPJVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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